molecular formula C23H22N4O3 B8287935 A|A/tau aggregation-IN-3

A|A/tau aggregation-IN-3

カタログ番号: B8287935
分子量: 402.4 g/mol
InChIキー: JDMFOPZXRFVZSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aβ/tau aggregation-IN-3 is a dual-target inhibitor designed to mitigate amyloid-β (Aβ) and tau protein aggregation, both key pathological hallmarks of Alzheimer’s disease (AD). According to biochemical assays, it exhibits potent anti-aggregation activity, with an IC50 of 0.85 μM in the Aβ-thioflavin T (Aβ-ThT) functional aggregation assay, demonstrating its efficacy in disrupting Aβ fibril formation . Its dual mechanism positions it as a promising candidate for multi-target AD therapeutics, addressing both Aβ plaques and neurofibrillary tangles .

特性

分子式

C23H22N4O3

分子量

402.4 g/mol

IUPAC名

[4-(3-anilino-4-nitrophenyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C23H22N4O3/c28-23(18-7-3-1-4-8-18)26-15-13-25(14-16-26)20-11-12-22(27(29)30)21(17-20)24-19-9-5-2-6-10-19/h1-12,17,24H,13-16H2

InChIキー

JDMFOPZXRFVZSS-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3)C(=O)C4=CC=CC=C4

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Aβ/tau aggregation-IN-1

Aβ/tau aggregation-IN-1 is another dual-target inhibitor that suppresses Aβ1-42 β-sheet formation and tau aggregation. However, quantitative data (e.g., IC50 values) are absent in the evidence, making direct potency comparisons challenging. Structurally, it may differ from Aβ/tau aggregation-IN-3, as the latter’s superior Aβ-ThT inhibition (IC50 = 0.85 μM) suggests optimized binding or pharmacokinetic properties .

TRV-1387 (HY-153431)

Its development status and mechanism remain under investigation, highlighting Aβ/tau aggregation-IN-3’s advantage as a well-characterized inhibitor with proven in vitro efficacy .

Volatile Compounds (Cin, PEA, TEMED)

Cinnamaldehyde (Cin), phenethyl alcohol (PEA), and tetramethylethylenediamine (TEMED) are volatile small molecules shown to reduce tau fibrillization in AFM and CD spectroscopy studies (Figures 7–8, ). However, their mechanisms differ significantly from Aβ/tau aggregation-IN-3:

  • Cin/PEA/TEMED: Act via non-specific hydrophobic interactions or structural destabilization of tau.
  • Aβ/tau aggregation-IN-3: Targets specific amyloidogenic regions, as evidenced by its low IC50 in Aβ-ThT assays .

Series III Compounds (27–39)

Compounds 27–39 (Table 3, ) are reported to inhibit Aβ42 and tau aggregation, along with BACE1 activity.

Data Tables

Table 1. Key Comparative Data for Aβ/tau aggregation-IN-3 and Similar Compounds

Compound Target IC50 (Aβ-ThT, μM) Tau Inhibition Evidence Mechanism Source
Aβ/tau aggregation-IN-3 Aβ, tau 0.85 Indirect (dual-target) Disrupts fibril formation
Aβ/tau aggregation-IN-1 Aβ1-42, tau N/A Indirect (dual-target) Inhibits β-sheet aggregation
TRV-1387 Aβ, tau N/A N/A Under investigation
Cin Tau N/A AFM imaging Reduces fibril formation
PEA Tau N/A AFM/CD spectroscopy Structural destabilization

Table 2. Advantages and Limitations of Aβ/tau aggregation-IN-3 vs. Peers

Compound Advantages Limitations
Aβ/tau aggregation-IN-3 Dual-target, sub-1 μM IC50, validated in vitro No in vivo data available
Aβ/tau aggregation-IN-1 Dual-target Lack of quantitative data
TRV-1387 Novel structure Unpublished efficacy data
Cin/PEA/TEMED Low molecular weight Volatility, non-specific mechanisms

Research Findings and Discussion

  • Superior Potency : Aβ/tau aggregation-IN-3’s IC50 of 0.85 μM outperforms most peers, as sub-1 μM inhibitors are rare in amyloid research .
  • Dual-Target Efficacy : Unlike Cin/PEA/TEMED (tau-specific) or Series III compounds (variable BACE1 activity), Aβ/tau aggregation-IN-3 simultaneously targets Aβ and tau, addressing AD complexity .
  • Structural Insights : AFM imaging (Figure 8, ) and CD spectroscopy (Figure 7, ) for Cin/PEA/TEMED provide mechanistic clarity but lack the quantitative rigor of Aβ/tau aggregation-IN-3’s ThT-based validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。